(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

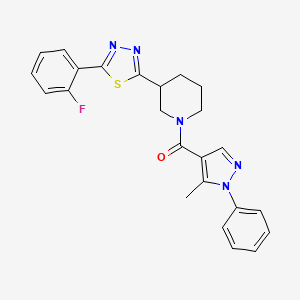

The compound “(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” is a hybrid heterocyclic molecule featuring a piperidine scaffold fused with a 1,3,4-thiadiazole ring and a 5-methyl-1-phenylpyrazole moiety linked via a methanone group. Its structural complexity arises from the strategic incorporation of pharmacophoric elements:

- 1,3,4-Thiadiazole: Known for its electron-deficient aromatic system, this ring enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .

- 2-Fluorophenyl Substituent: The fluorine atom improves lipophilicity and bioavailability while modulating electronic effects on the thiadiazole ring .

- 5-Methyl-1-phenylpyrazole: A hydrophobic aromatic system that may contribute to target affinity and selectivity, as seen in kinase inhibitors and antimicrobial agents .

This compound’s design aligns with trends in medicinal chemistry where multi-heterocyclic frameworks are leveraged to enhance potency and pharmacokinetic properties.

Properties

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5OS/c1-16-20(14-26-30(16)18-9-3-2-4-10-18)24(31)29-13-7-8-17(15-29)22-27-28-23(32-22)19-11-5-6-12-21(19)25/h2-6,9-12,14,17H,7-8,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMEXDASDCFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , often referred to as compound 1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of compound 1 can be dissected into several key components:

- Thiadiazole moiety : Known for its diverse biological activities.

- Piperidine ring : Commonly utilized in pharmacology for its favorable properties.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

The molecular formula is with a molecular weight of 466.55 g/mol.

Overview of Biological Activities

Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities, including:

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

- Antidiabetic Potential

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. A study demonstrated that compounds similar to compound 1 exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compound 1 was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazole compounds has been attributed to their ability to inhibit pro-inflammatory cytokines. In animal models, these compounds reduced inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .

Antidiabetic Potential

Research has indicated that certain derivatives of thiadiazoles possess antihyperglycemic effects. Compound 1 was evaluated in diabetic rat models, showing a reduction in blood glucose levels and improvement in insulin sensitivity .

Table 1: Summary of Biological Activities of Compound 1

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives, including compound 1, and assessed their anticancer activity against human breast cancer cells (MCF-7). The results indicated that compound 1 exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

A recent investigation evaluated the anti-inflammatory effects of compound 1 in a carrageenan-induced paw edema model in rats. The results showed that administration of compound 1 led to a reduction in paw swelling by approximately 50% compared to the control group, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared to structurally analogous derivatives (Table 1). Key criteria include molecular weight, functional groups, and reported biological activities.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity : The target compound exhibits greater molecular weight (~478.5) compared to simpler pyrazole-thiadiazole hybrids (e.g., 371.1 in ), attributed to the piperidine spacer and dual aromatic systems.

Fluorine Substitution : Unlike compounds with 3-fluorophenyl groups (e.g., ), the 2-fluorophenyl orientation in the target may influence steric interactions and target selectivity.

Methanone Linker: The ketone group bridges the piperidine and pyrazole moieties, contrasting with thioether () or chromenone () linkers, which alter electronic properties and metabolic stability.

Research Findings and Methodological Insights

Computational Predictions :

- Graph-based structure comparison methods () highlight the target’s similarity to kinase inhibitors (e.g., pyrazole-indole derivatives ) but distinguish it via the piperidine-thiadiazole core.

- LogP calculations (estimated ~3.5) suggest moderate lipophilicity, aligning with bioavailability trends for CNS-targeting agents.

Therapeutic Hypotheses :

- The dual thiadiazole-pyrazole architecture mirrors antimicrobial agents (), while the fluorophenyl group’s electron-withdrawing effects may enhance DNA intercalation or enzyme inhibition.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiadiazole C-2 substitution) and fluorophenyl orientation. For example, the 2-fluorophenyl group shows distinct coupling patterns (J = 8–9 Hz for ortho-F) in ¹⁹F NMR .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₂₅H₂₂FN₅OS: 483.15 g/mol) .

What in silico approaches are recommended for predicting the compound’s biological targets and mechanism of action?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The thiadiazole ring’s electron-deficient nature may bind ATP pockets, while the fluorophenyl group enhances hydrophobic interactions .

- Quantitative Structure-Activity Relationship (QSAR) : Train models with datasets of thiadiazole derivatives to predict IC₅₀ values against targets like EGFR or COX-2 .

- Molecular Dynamics Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate target selectivity .

How should researchers design experiments to resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cell viability tests (MTT assay) to distinguish direct target inhibition from off-target effects .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate contributions of specific groups to activity .

- Dose-Response Curves : Use Hill slope analysis to identify cooperative binding effects that may explain variability in EC₅₀ values across studies .

What methodologies are critical for evaluating the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The piperidine ring may undergo CYP3A4-mediated oxidation, requiring prodrug strategies .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction; fluorinated groups often increase albumin affinity, reducing free drug availability .

- Blood-Brain Barrier (BBB) Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) at pH 7.4; logP values >3 suggest CNS penetration potential .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Advanced Research Focus

- Thiadiazole Modifications : Replace sulfur with oxygen (oxadiazole) to reduce metabolic lability while retaining π-π stacking with aromatic residues .

- Pyrazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-methyl position to enhance target affinity .

- Piperidine Rigidity : Incorporate sp³-hybridized nitrogen or fused rings to restrict conformation and improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.